molecular formula C15H19NO5 B2359357 6-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid CAS No. 313688-52-7

6-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid

Cat. No. B2359357
CAS RN: 313688-52-7
M. Wt: 293.319
InChI Key: JKDCOQLAAZHAKO-UHFFFAOYSA-N
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Description

The closest compound I found is "(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid" . This compound has a molecular formula of C10H11NO6S and a molecular weight of 273.26 g/mol . It contains a 2,3-dihydro-1,4-benzodioxin subunit, which is a common motif in many bioactive compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For the similar compound “(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid”, the computed properties include a molecular weight of 273.26 g/mol, XLogP3-AA of 0.2, hydrogen bond donor count of 2, hydrogen bond acceptor count of 7, and rotatable bond count of 4 .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the biological activity of your compound. Some compounds containing a 2,3-dihydro-1,4-benzodioxin subunit have been studied as potential COX-2 inhibitors .

Future Directions

The future directions for research would depend on the biological activity and potential applications of your compound. For compounds with a 2,3-dihydro-1,4-benzodioxin subunit, potential areas of interest could include further exploration of their activity as COX-2 inhibitors .

properties

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c17-14(18)4-2-1-3-7-16-15(19)11-5-6-12-13(10-11)21-9-8-20-12/h5-6,10H,1-4,7-9H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDCOQLAAZHAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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